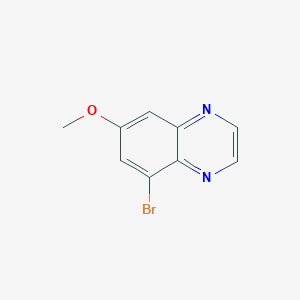

5-Bromo-7-methoxyquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-methoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMPZVUYILTNGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-7-methoxyquinoxaline chemical structure and properties

The Strategic Utility of 5-Bromo-7-methoxyquinoxaline in Advanced Drug Discovery: A Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the quinoxaline (benzopyrazine) nucleus is a highly privileged scaffold, serving as the architectural foundation for a vast array of biologically active molecules, particularly in oncology and infectious diseases. Among its functionalized derivatives, 5-Bromo-7-methoxyquinoxaline (CAS: 2149589-64-8) has emerged as a critical Active Pharmaceutical Ingredient (API) intermediate[1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic synthetic hub. This guide deconstructs the physicochemical properties, strategic reactivity, and pharmacological applications of 5-Bromo-7-methoxyquinoxaline, providing researchers with self-validating protocols to harness its full potential in drug development.

Physicochemical Profiling & Structural Dynamics

The utility of 5-Bromo-7-methoxyquinoxaline is dictated by the precise electronic push-and-pull of its substituents. The molecule consists of a fused benzene and pyrazine ring system, heavily modified by two key functional groups:

-

The C7-Methoxy Group (-OCH₃): Acts as an electron-donating group (EDG) via resonance. This electron enrichment increases the basicity of the adjacent pyrazine nitrogens, a critical factor for establishing strong hydrogen bonds within the ATP-binding pockets of target kinases[2].

-

The C5-Bromine Atom (-Br): Serves as a highly reactive electrophilic center. Despite the electron-donating nature of the methoxy group, the electron-withdrawing effect of the pyrazine nitrogens sufficiently activates the C5 position for oxidative addition by transition metals.

Table 1: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| Chemical Name | 5-Bromo-7-methoxyquinoxaline |

| CAS Registry Number | 2149589-64-8[1] |

| Molecular Formula | C9H7BrN2O[1] |

| Molecular Weight | 239.07 g/mol [1] |

| Monoisotopic Mass | 237.97 Da[3] |

| Structural Class | Benzopyrazine (Heterocycle) |

Synthetic Utility: The C5-Bromine as a Cross-Coupling Hub

The primary value of 5-Bromo-7-methoxyquinoxaline lies in its application as a substrate for Palladium-catalyzed cross-coupling reactions[4]. The C5-bromine bond is primed for functionalization, allowing medicinal chemists to rapidly generate diverse libraries of 5-substituted-7-methoxyquinoxalines.

-

Suzuki-Miyaura Cross-Coupling: Enables the formation of sp²-sp² carbon-carbon bonds by reacting the C5-bromide with various aryl or heteroaryl boronic acids[5]. This is highly regioselective and tolerates a wide range of functional groups.

-

Buchwald-Hartwig Amination: Facilitates C-N bond formation, allowing the attachment of solubilizing aliphatic amines or secondary pharmacophores directly to the quinoxaline core.

Fig 1: Palladium-catalyzed cross-coupling reactivity map for the C5-bromine position.

Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling

To ensure a self-validating system, the following protocol outlines the optimal conditions for coupling an arylboronic acid to 5-Bromo-7-methoxyquinoxaline.

Causality behind the conditions: The selection of a 1,4-dioxane/water (4:1) solvent system is deliberate. The biphasic nature ensures the solubility of both the lipophilic quinoxaline and the inorganic base, while the high boiling point of dioxane (101 °C) provides the thermal energy required to overcome the steric hindrance at the C5 position. Potassium phosphate (K₃PO₄) is selected over weaker bases (like Na₂CO₃) because its higher pKa accelerates the transmetalation step of the boronic acid without promoting hydrolytic degradation of the quinoxaline core.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 5-Bromo-7-methoxyquinoxaline (1.0 mmol) and the desired arylboronic acid (1.3 mmol).

-

Catalyst & Base Loading: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%) and anhydrous K₃PO₄ (2.0 mmol),[5].

-

Solvent Addition: Inject degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

-

Thermal Activation: Heat the vigorously stirring reaction mixture to 90–100 °C for 8–12 hours,[5]. Monitor progression via TLC or GC-MS until the starting material is consumed.

-

Workup (Self-Validation): Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Rationale: This critical step removes the precipitated palladium black and inorganic salts, preventing emulsion formation during extraction[5].

-

Extraction & Purification: Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient elution: n-heptane/EtOAc).

Table 2: Representative Suzuki-Miyaura Reaction Optimization Matrix

| Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Expected Conversion |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | THF / H₂O | 80 | < 40% (Incomplete) |

| Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 100 | ~ 65% (Moderate) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | > 95% (Optimal) |

(Note: Data extrapolated from established quinoxaline cross-coupling methodologies to illustrate protocol validation,[5])

Pharmacological Application: Kinase Inhibition

The ultimate destination for 5-Bromo-7-methoxyquinoxaline derivatives is often the oncology clinic. Quinoxalines are renowned for their ability to act as ATP-competitive inhibitors across multiple kinase families[2],[6].

-

Dual PI3K/mTOR Inhibition: Dysregulation of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways is a hallmark of tumor survival and metastasis. Quinoxaline derivatives (e.g., PX-866, PKI-587) have shown profound efficacy as dual inhibitors by binding directly to the ATP-binding site of these kinases[2].

-

Pim-1/2 Kinase Inhibition: Proviral integration site for Moloney murine leukemia virus (Pim) kinases are overexpressed in hematologic malignancies (like AML) and solid tumors. Quinoxaline-based molecules have been identified as potent submicromolar inhibitors of Pim-1 and Pim-2[6].

The 7-methoxy group derived from our starting material plays a pivotal role here: it enhances aqueous solubility and occupies specific polar sub-pockets within the kinase active site. Meanwhile, the functional group appended at the C5 position (via the aforementioned cross-coupling) is typically directed toward the solvent-exposed region or an adjacent allosteric pocket to drive target selectivity[6].

Fig 2: Mechanism of action for quinoxaline-based dual kinase inhibitors in oncology.

References

-

MolCore Product Specifications: 2149589-64-8 | 5-Bromo-7-methoxyquinoxaline. MolCore.1

-

PubChemLite Database: 7-bromo-5-methoxyquinoxaline (C9H7BrN2O). Université du Luxembourg. 3

-

Synthesis Methodology: Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Thieme Connect.

-

Pharmacological Review: Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. 2

-

Catalysis Research: Application of quinoxaline based diimidazolium salt in palladium catalyzed cross-coupling reactions. Indian Academy of Sciences. 4

-

Protocol Standards: Application Notes and Protocols for Suzuki Coupling Reactions. Benchchem. 5

-

Kinase Inhibitor Design: New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. PMC / NIH.6

Sources

- 1. molcore.com [molcore.com]

- 2. rjptonline.org [rjptonline.org]

- 3. PubChemLite - 7-bromo-5-methoxyquinoxaline (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. ias.ac.in [ias.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of 5-Bromo-7-methoxyquinoxaline

An in-depth technical guide tailored for researchers, synthetic chemists, and drug development professionals.

Executive Summary

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-infectives, and oncology therapeutics. 5-Bromo-7-methoxyquinoxaline (CAS: 2149589-64-8) represents a highly specialized, commercially available active pharmaceutical ingredient (API) intermediate [1].

This technical whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic causality, and downstream functionalization. By understanding the electronic interplay between the electron-donating methoxy group and the electron-withdrawing bromo substituent, researchers can rationally deploy this building block in complex drug discovery programs.

Physicochemical & Structural Characteristics

The molecular architecture of 5-bromo-7-methoxyquinoxaline dictates its behavior in both biological systems and synthetic environments. The pyrazine-fused benzene ring creates a highly conjugated

Quantitative Data Summary

To facilitate rapid assessment for drug design, the core physicochemical parameters are summarized below:

| Property | Value | Causality / Structural Significance |

| Chemical Name | 5-Bromo-7-methoxyquinoxaline | Standard IUPAC nomenclature. |

| CAS Registry Number | 2149589-64-8 | Unique identifier for global procurement [1]. |

| Molecular Formula | C9H7BrN2O | Dictates exact mass for HRMS validation. |

| Molecular Weight | 239.07 g/mol | Crucial for precise stoichiometric calculations. |

| H-Bond Acceptors | 3 (N, N, O) | Enhances target binding affinity in kinase hinge regions. |

| H-Bond Donors | 0 | Increases lipophilicity and passive membrane permeability. |

| Halogen Bond Donor | 1 (Br) | Enables orthogonal binding interactions and Pd-insertion. |

Synthetic Pathways & Mechanistic Causality

The synthesis of quinoxalines classically relies on the Hinsberg-type condensation between an o-phenylenediamine and a 1,2-dicarbonyl compound [2]. For 5-bromo-7-methoxyquinoxaline, the precursors are 3-bromo-5-methoxybenzene-1,2-diamine and glyoxal.

Experimental Protocol: Condensation Synthesis

This protocol is designed as a self-validating system to ensure high yield and purity.

-

Reagent Preparation: Measure equimolar amounts (10.0 mmol) of 3-bromo-5-methoxybenzene-1,2-diamine and glyoxal (40% aqueous solution).

-

Solvent & Activation: Suspend the diamine in 50 mL of absolute ethanol. Add 1.0 mmol of glacial acetic acid.

-

Causality: Ethanol provides a miscible environment for both the hydrophobic diamine and the aqueous glyoxal. The acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygens of glyoxal to increase their electrophilicity, thereby accelerating the initial nucleophilic attack by the primary amines [2].

-

-

Cyclization: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Causality: The thermal energy drives the thermodynamically favorable double-dehydration (loss of two

molecules), forcing the closure of the ring and the formation of the highly stable, fully aromatic pyrazine core.

-

-

Self-Validating Isolation: Cool the reaction vessel to 0°C to induce precipitation. Filter the crude solid and wash with ice-cold ethanol.

-

Validation Step: Perform a rapid TLC (Hexane:EtOAc 7:3). The complete disappearance of the highly polar diamine baseline spot validates reaction completion.

-

Caption: Acid-catalyzed condensation pathway yielding 5-bromo-7-methoxyquinoxaline.

Downstream Functionalization: Suzuki-Miyaura Cross-Coupling

The primary strategic value of 5-bromo-7-methoxyquinoxaline lies in its C5-bromine atom. Halogenated quinoxalines are exceptional substrates for Palladium-catalyzed cross-coupling reactions, allowing for rapid diversification of the scaffold [3].

Mechanistic Logic

The electron-deficient nature of the pyrazine ring exerts an electron-withdrawing effect across the fused benzene system. This weakens the C-Br bond, making the oxidative addition of Pd(0) into the C-Br bond highly favorable. Subsequent transmetalation with an arylboronic acid and reductive elimination yields a functionalized 5-aryl-7-methoxyquinoxaline.

Caption: Palladium-catalyzed Suzuki-Miyaura functionalization of the bromoquinoxaline core.

Analytical Characterization & Quality Control

To ensure the integrity of 5-bromo-7-methoxyquinoxaline before downstream deployment, rigorous analytical protocols must be established. The following HPLC-UV method is engineered to be self-validating.

Protocol: Self-Validating HPLC-UV Purity Assessment

-

Sample Preparation: Dissolve 5.0 mg of the compound in 10 mL of HPLC-grade Acetonitrile (ACN).

-

Causality: ACN ensures complete solubilization of the moderately lipophilic quinoxaline core while preventing solvent-front distortion during injection.

-

-

Stationary Phase: C18 Reverse-Phase Column (150 x 4.6 mm, 3.5 µm).

-

Causality: The hydrophobic C18 chains effectively retain the aromatic system, allowing critical separation from polar synthetic byproducts (e.g., unreacted glyoxal or diamine).

-

-

Mobile Phase Gradient:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

-

Solvent B: 0.1% TFA in ACN.

-

Causality: The pyrazine nitrogens are weakly basic. Without a modifier, they would partially protonate at neutral pH, leading to severe peak tailing. TFA acts as an ion-pairing agent, locking the ionization state and ensuring sharp, Gaussian peaks.

-

-

System Suitability (Self-Validation Criteria):

-

Inject a blank (ACN) to confirm baseline stability.

-

The protocol is considered valid only if the tailing factor (

) of the main peak at

-

References

-

National Institutes of Health (NIH) / RSC Advances. "Reusable nano-catalyzed green protocols for the synthesis of quinoxalines." PMC10328221. Available at:[Link]

-

MDPI / Molecules. "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades." Molecules 2021, 26(4), 1055. Available at:[Link]

An In-depth Technical Guide to the Synthesis of 5-Bromo-7-Methoxyquinoxaline

This technical guide provides a comprehensive overview of plausible and chemically sound synthesis pathways for 5-bromo-7-methoxyquinoxaline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic strategies, reaction mechanisms, and step-by-step experimental protocols. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a fused bicyclic heterocycle composed of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of its physicochemical properties and biological targets. The specific substitution pattern of 5-bromo-7-methoxyquinoxaline, featuring a halogen atom and an electron-donating methoxy group, presents an intriguing target for further functionalization and exploration in drug discovery programs.

This guide will explore two primary retrosynthetic approaches for the synthesis of 5-bromo-7-methoxyquinoxaline, starting from commercially available precursors. Each pathway will be discussed in detail, including the justification for the chosen reactions and conditions.

Retrosynthetic Analysis and Proposed Pathways

A logical retrosynthetic analysis of 5-bromo-7-methoxyquinoxaline points towards a key cyclocondensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound, a classic and efficient method for quinoxaline synthesis.[1] The primary challenge lies in the synthesis of the appropriately substituted o-phenylenediamine precursor.

Caption: Retrosynthetic analysis of 5-bromo-7-methoxyquinoxaline.

Two viable synthetic routes are proposed:

-

Pathway A: A linear approach commencing with the synthesis of 3-bromo-5-methoxy-benzene-1,2-diamine from 3-bromo-5-methoxyaniline, followed by cyclocondensation with glyoxal.

-

Pathway B: A convergent strategy involving the initial synthesis of 6-methoxyquinoxaline from 4-methoxy-benzene-1,2-diamine and glyoxal, followed by regioselective bromination.

Pathway A: Linear Synthesis via a Substituted o-Phenylenediamine

This pathway focuses on constructing the correctly substituted benzene ring prior to the formation of the pyrazine ring. The key intermediate is 3-bromo-5-methoxy-benzene-1,2-diamine.

Synthesis of the Key Precursor: 3-bromo-5-methoxyaniline

The synthesis of 3-bromo-5-methoxyaniline can be achieved from 1,3,5-trinitrobenzene through a series of well-established reactions.[3]

-

Methoxylation: Treatment of 1,3,5-trinitrobenzene with sodium methoxide results in the formation of 3,5-dinitroanisole.

-

Partial Reduction: One of the nitro groups of 3,5-dinitroanisole is selectively reduced to an amino group to yield 3-methoxy-5-nitroaniline.

-

Sandmeyer Reaction: The amino group of 3-methoxy-5-nitroaniline is diazotized and subsequently treated with copper(I) bromide to afford 1-bromo-3-methoxy-5-nitrobenzene.

-

Final Reduction: The remaining nitro group is reduced to give the desired 3-bromo-5-methoxyaniline.[3]

Step-by-Step Protocol: Synthesis of 3-bromo-5-methoxy-benzene-1,2-diamine

Step 1: Nitration of 3-bromo-5-methoxyaniline

The introduction of a nitro group ortho to the existing amino group is a critical step. The directing effects of the substituents (ortho, para-directing amino and methoxy groups, and meta-directing bromo group) need to be carefully considered to achieve the desired regioselectivity.

| Reagent/Parameter | Value | Rationale |

| Starting Material | 3-bromo-5-methoxyaniline | Provides the core scaffold. |

| Nitrating Agent | Concentrated HNO₃ in H₂SO₄ | Standard conditions for aromatic nitration. |

| Temperature | 0-5 °C | To control the exothermic reaction and minimize side products. |

| Solvent | Concentrated H₂SO₄ | Acts as both a solvent and a catalyst. |

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add 3-bromo-5-methoxyaniline.

-

Maintain the temperature at 0-5 °C and add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a standard transformation.

| Reagent/Parameter | Value | Rationale |

| Reducing Agent | SnCl₂·2H₂O in concentrated HCl | A common and effective method for nitro group reduction.[4] |

| Temperature | Room Temperature to Reflux | Reaction rate can be controlled by temperature. |

| Solvent | Ethanol or concentrated HCl | To dissolve the starting material and reagent. |

Experimental Protocol:

-

Dissolve the synthesized nitro-3-bromo-5-methoxyaniline in ethanol or concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise.

-

Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a strong base (e.g., concentrated NaOH) to precipitate the tin salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromo-5-methoxy-benzene-1,2-diamine.

Final Step: Cyclocondensation with Glyoxal

The formation of the quinoxaline ring is achieved through the condensation of the synthesized diamine with glyoxal.[5]

Caption: Cyclocondensation to form the quinoxaline ring.

| Reagent/Parameter | Value | Rationale |

| Dicarbonyl Compound | Glyoxal (40% aq. solution) | A readily available 1,2-dicarbonyl compound. |

| Solvent | Ethanol/Water (1:1) | A common solvent system for this type of condensation.[5] |

| Temperature | Room Temperature to Reflux | The reaction is often facile and can proceed at room temperature. |

Experimental Protocol:

-

Dissolve 3-bromo-5-methoxy-benzene-1,2-diamine in a mixture of ethanol and water.

-

To this solution, add an aqueous solution of glyoxal (40 wt. %) dropwise at room temperature.

-

Stir the reaction mixture for a few hours, monitoring the formation of the product by TLC.

-

The product may precipitate out of the solution upon formation. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Filter the solid product, wash with cold ethanol or water, and dry to obtain 5-bromo-7-methoxyquinoxaline.

Pathway B: Convergent Synthesis via Bromination of a Quinoxaline Core

This alternative pathway involves the initial formation of a methoxy-substituted quinoxaline, followed by a regioselective bromination.

Synthesis of the Precursor: 4-methoxy-benzene-1,2-diamine

4-Methoxy-benzene-1,2-diamine can be prepared from the commercially available 4-methoxy-2-nitroaniline.

Step 1: Reduction of 4-methoxy-2-nitroaniline

The reduction of the nitro group is a straightforward process.

| Reagent/Parameter | Value | Rationale |

| Starting Material | 4-methoxy-2-nitroaniline | A commercially available precursor.[6][7][8] |

| Reducing Agent | Catalytic Hydrogenation (H₂/Pd-C) or Chemical Reduction (SnCl₂/HCl) | Both are effective methods for nitro group reduction.[4] |

| Solvent | Ethanol or Ethyl Acetate | Suitable solvents for both the starting material and the reaction. |

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 4-methoxy-2-nitroaniline in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-methoxy-benzene-1,2-diamine.

Synthesis of 6-methoxyquinoxaline

The synthesized diamine is then condensed with glyoxal.

Experimental Protocol:

-

Follow the same cyclocondensation protocol as described in Pathway A (Section 3.3), using 4-methoxy-benzene-1,2-diamine as the starting material.

Final Step: Regioselective Bromination of 6-methoxyquinoxaline

The final step is the selective bromination of the 6-methoxyquinoxaline. The methoxy group is an activating, ortho, para-director. In this case, the positions ortho to the methoxy group are the 5- and 7-positions. Steric hindrance may influence the regioselectivity.

Caption: Electrophilic bromination of 6-methoxyquinoxaline.

| Reagent/Parameter | Value | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Common reagents for aromatic bromination. |

| Solvent | Dichloromethane or Acetic Acid | Inert solvents for this type of reaction. |

| Temperature | 0 °C to Room Temperature | To control the reaction and selectivity. |

Experimental Protocol:

-

Dissolve 6-methoxyquinoxaline in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution to 0 °C and slowly add the brominating agent (e.g., a solution of bromine in the same solvent or solid NBS).

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.

-

Wash the reaction mixture with a basic solution (e.g., sodium bicarbonate) and then with brine.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 5-bromo-7-methoxyquinoxaline.

Conclusion and Future Perspectives

The synthesis of 5-bromo-7-methoxyquinoxaline can be achieved through at least two plausible synthetic pathways, each with its own set of advantages and challenges. Pathway A offers a more linear approach, with the key challenge being the regioselective nitration of 3-bromo-5-methoxyaniline. Pathway B provides a convergent route, where the final bromination step's regioselectivity is crucial.

The choice of pathway will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for performing the specific reactions. Further optimization of reaction conditions for each step will be necessary to maximize yields and purity. The availability of 5-bromo-7-methoxyquinoxaline will undoubtedly facilitate the exploration of its potential in various fields, particularly in the development of novel therapeutic agents.

References

- Benchchem. (n.d.). Synthesis routes of 4-Methoxy-2-nitroaniline.

- Benchchem. (n.d.). Synthesis routes of 3-Methoxy-5-nitroaniline.

- Eureka | Patsnap. (2022, March 22). Preparation method of 4-methoxy-2-nitroaniline.

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- Quick Company. (n.d.). Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline.

- Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.

- ResearchGate. (n.d.). Conversion of 3-bromo-5-methoxyaniline to compound 3. a,....

- Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History.

- PubChem. (n.d.). 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793.

- Benchchem. (2025, December). An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Synthesis, Properties, and Biological Prospects.

- PubChem. (n.d.). 3-Bromo-5-methoxyaniline | C7H8BrNO | CID 14998828.

- ChemScene. (n.d.). 16618-68-1 | 3-Bromo-5-methoxyaniline.

- ResearchGate. (n.d.). Reaction between o-phenylene diamine and phenylglyoxal monohydrate in the presence of iodine (5 mol %) in different solvents under microwave irradiation..

- Zhang, L.-T., et al. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline. Xiandai Huagong/Modern Chemical Industry, 29(3), 54-56.

- New Journal of Chemistry (RSC Publishing). (n.d.). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles.

- PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.

- Elumalai, V., & Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen, 5(01), 43-48.

- MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline [quickcompany.in]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis routes of 4-Methoxy-2-nitroaniline [benchchem.com]

- 7. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

Spectroscopic Characterization of 5-bromo-7-methoxyquinoxaline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-bromo-7-methoxyquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from closely related analogs to present a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and the scientific rationale behind them.

Introduction to the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their planar aromatic system allows for intercalation with DNA and interaction with various enzymatic targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The specific substitution pattern of a quinoxaline derivative, such as the presence of a bromine atom and a methoxy group in 5-bromo-7-methoxyquinoxaline, significantly influences its electronic properties, and consequently, its biological activity and material characteristics.

Accurate structural elucidation through spectroscopic methods is paramount in the development of novel quinoxaline-based compounds. This guide provides a detailed predictive overview of the key spectroscopic signatures of 5-bromo-7-methoxyquinoxaline.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of 5-bromo-7-methoxyquinoxaline is expected to show distinct signals for the aromatic protons and the methoxy group. The electron-withdrawing nature of the bromine atom and the pyrazine ring, combined with the electron-donating effect of the methoxy group, will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-bromo-7-methoxyquinoxaline (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.8 - 8.9 | Doublet | 1H | H-2 or H-3 |

| ~8.7 - 8.8 | Doublet | 1H | H-2 or H-3 |

| ~7.8 - 7.9 | Doublet | 1H | H-8 |

| ~7.4 - 7.5 | Doublet | 1H | H-6 |

| ~4.0 | Singlet | 3H | -OCH₃ |

Interpretation and Rationale:

-

H-2 and H-3: These protons on the pyrazine ring are expected to be the most deshielded due to the electron-withdrawing effect of the two nitrogen atoms. They will likely appear as doublets due to coupling with each other.

-

H-8: This proton is ortho to a nitrogen atom and will be significantly deshielded. It is expected to appear as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to the methoxy group and will be shielded relative to the other aromatic protons. It is expected to appear as a doublet due to coupling with H-8.

-

-OCH₃: The methoxy protons will appear as a sharp singlet in the upfield region of the aromatic spectrum.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-bromo-7-methoxyquinoxaline (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-7 |

| ~145-150 | C-2, C-3, C-4a, C-8a |

| ~130-135 | C-8 |

| ~120-125 | C-5 |

| ~110-115 | C-6 |

| ~56 | -OCH₃ |

Interpretation and Rationale:

-

C-7: The carbon atom attached to the electron-donating methoxy group will be the most shielded among the aromatic carbons directly bonded to a heteroatom.

-

C-2, C-3, C-4a, C-8a: These carbons of the pyrazine ring and the bridgehead carbons will appear in the downfield region.

-

C-8: This carbon, being adjacent to a nitrogen atom, will be deshielded.

-

C-5: The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect.

-

C-6: This carbon, ortho to the methoxy group, will be shielded.

-

-OCH₃: The methoxy carbon will appear as a distinct signal in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-bromo-7-methoxyquinoxaline is expected to show characteristic absorption bands for the aromatic C-H, C=N, C=C, and C-O bonds.

Table 3: Predicted FT-IR Absorption Bands for 5-bromo-7-methoxyquinoxaline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Medium | Aromatic C-H stretching |

| 2850-2950 | Medium | -OCH₃ C-H stretching |

| 1600-1650 | Medium-Strong | C=N stretching (pyrazine ring) |

| 1450-1580 | Strong | Aromatic C=C stretching |

| 1200-1280 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| 1000-1050 | Medium | Symmetric C-O-C stretching (aryl ether) |

| 750-850 | Strong | C-H out-of-plane bending |

| 550-650 | Medium | C-Br stretching |

Interpretation and Rationale: The presence of sharp peaks in the aromatic C-H stretching region, along with strong absorptions for C=N and C=C stretching, will confirm the quinoxaline core. The strong bands corresponding to the C-O-C stretching of the aryl ether will be indicative of the methoxy group. A medium intensity band in the lower frequency region will suggest the presence of the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Data:

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Given the molecular formula C₉H₇BrN₂O, the exact mass can be calculated.

-

Isotopic Pattern: A characteristic isotopic pattern for the molecular ion will be observed due to the presence of bromine, with two peaks of almost equal intensity corresponding to the two isotopes, ⁷⁹Br and ⁸¹Br. The predicted m/z values for the molecular ions would be approximately 237.97 and 239.97.

-

Fragmentation: Common fragmentation pathways for quinoxalines involve the loss of small neutral molecules like HCN and N₂. The methoxy group can be lost as a methyl radical (•CH₃) or formaldehyde (CH₂O).

Experimental Methodologies

The following are standard protocols for the acquisition of spectroscopic data for quinoxaline derivatives. The choice of solvent and instrument parameters is critical for obtaining high-quality data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-bromo-7-methoxyquinoxaline in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, which would likely be suitable for this molecule. Electrospray Ionization (ESI) is another option, particularly for LC-MS.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Visualization of Structure and Workflow

Molecular Structure

Caption: Molecular structure of 5-bromo-7-methoxyquinoxaline.

Spectroscopic Analysis Workflow

The Solubility Profile of 5-Bromo-7-methoxyquinoxaline: A Technical Guide for Solvent Selection and Experimental Validation

Executive Summary

5-Bromo-7-methoxyquinoxaline (CAS RN: 2149589-64-8; Molecular Formula: C9H7BrN2O; MW: 239.07) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials[1]. The compound features a benzopyrazine (quinoxaline) core, a halogen (bromine) at the 5-position, and an electron-donating methoxy group at the 7-position.

For researchers and drug development professionals, understanding the solubility profile of this intermediate is critical. Solubility dictates the efficiency of downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings at the C-Br bond), purification workflows, and formulation strategies. Because the physicochemical properties of quinoxaline derivatives are highly tunable through ring substitution[2], this whitepaper synthesizes structural causality, predictive Hansen Solubility Parameters (HSP), and a self-validating experimental protocol to determine its thermodynamic solubility in common laboratory solvents.

Structural Causality & Predictive Solubility

To predict the solubility behavior of 5-bromo-7-methoxyquinoxaline, we must deconstruct the intermolecular forces dictated by its structural moieties. The principle of "like dissolves like" can be mathematically modeled using Hansen Solubility Parameters (HSP), which divide total cohesive energy into dispersion (

The Quinoxaline Core

The unsubstituted quinoxaline system is a low-melting solid that is a weak base (pKa ≈ 0.56–0.60)[2][5]. The fused benzene and pyrazine rings create a highly polarizable

The 5-Bromo Substituent

The addition of a heavy halogen atom at the 5-position significantly increases the molecule's lipophilicity and molecular volume. Bromine enhances dispersion forces (

The 7-Methoxy Substituent

The methoxy (-OCH3) group is an electron-donating group (EDG) that increases the electron density of the aromatic system. Crucially, the oxygen atom serves as a strong hydrogen-bond acceptor (

Synthesized Solubility Profile

Based on these structural vectors, 5-bromo-7-methoxyquinoxaline exhibits optimal solubility in solvents that balance high dispersion forces with moderate polarity and hydrogen-bond donating capability.

-

Polar Aprotic Solvents (Optimal): Solvents like DMSO, DMF, and Dichloromethane (DCM) will exhibit the highest solvating power. They match the high

and -

Polar Protic Solvents (Moderate): Methanol and Ethanol will show moderate solubility. While the methoxy group and pyrazine nitrogens accept hydrogen bonds, the hydrophobic bulk of the bromo-aromatic system limits total dissolution.

-

Non-Polar Solvents (Poor): Aliphatic hydrocarbons (e.g., Hexane, Heptane) will yield very low solubility due to their inability to interact with the polar pyrazine core or the methoxy dipole.

Quantitative Data: Predicted Solubility Ranges

While exact empirical solubility values fluctuate based on specific polymorphic forms and temperature, Table 1 outlines the predictive solubility ranges of 5-bromo-7-methoxyquinoxaline at 25 °C, grounded in the behavior of structurally analogous functionalized quinoxalines[2][4].

Table 1: Predicted Solubility Matrix for 5-Bromo-7-methoxyquinoxaline (25 °C)

| Solvent Category | Specific Solvent | Predicted Solubility Range (mg/mL) | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 (High) | Strong dipole-dipole interactions; excellent match for |

| Polar Aprotic | Dichloromethane (DCM) | 20 – 50 (High) | High polarizability matches the bromo-quinoxaline core; ideal for extraction. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 10 – 30 (Moderate) | Moderate polarity; useful for chromatographic purification (TLC/Column). |

| Polar Protic | Methanol (MeOH) | 5 – 15 (Moderate) | H-bond donation to the 7-methoxy and pyrazine nitrogens; limited by hydrophobic bulk. |

| Non-Polar | Hexane / Heptane | < 1 (Low) | Mismatch in polarity ( |

| Aqueous | Water (pH 7.0) | < 0.1 (Very Low) | High lattice energy and hydrophobicity of the bromo-aromatic system prevent aqueous dissolution despite the weak basicity. |

Self-Validating Experimental Protocol: The Shake-Flask Method

To transition from predictive models to precise thermodynamic data, researchers must employ a rigorous, self-validating empirical method. The "Shake-Flask" method, coupled with High-Performance Liquid Chromatography (HPLC-UV), remains the gold standard for determining the thermodynamic solubility of API intermediates[6].

This protocol is designed to eliminate supersaturation artifacts and ensure true equilibrium is measured.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Weigh an excess amount of 5-bromo-7-methoxyquinoxaline (e.g., 50 mg) into a series of 4 mL borosilicate glass vials equipped with PTFE-lined screw caps[7].

-

Add exactly 1.0 mL of the target solvent (e.g., DCM, MeOH, EtOAc) to each vial.

-

Causality Check: Visual inspection must confirm the presence of undissolved solid. If the solid dissolves completely, the solution is not saturated, and more solute must be added.

Step 2: Thermal Equilibration

-

Place the sealed vials in a temperature-controlled orbital shaker or incubator set strictly to 25.0 ± 0.1 °C.

-

Agitate the mixtures at 300–500 rpm for 24 to 48 hours.

-

Causality Check: Extended equilibration time is mandatory to overcome the activation energy of dissolution and ensure the system reaches a true thermodynamic minimum, avoiding transient kinetic solubility peaks[6].

Step 3: Phase Separation

-

Remove the vials from the shaker and allow them to stand undisturbed for 2 hours at 25 °C to permit initial settling of the solid phase.

-

Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 rpm for 10 minutes[6].

-

Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter to remove any sub-micron colloidal particles[6][7]. Note: PTFE is chosen for its broad chemical resistance to organic lab solvents.

Step 4: HPLC-UV Quantification

-

Dilute the filtered supernatant by a known factor (e.g., 1:100) using the mobile phase to ensure the concentration falls within the linear dynamic range of the detector[7][8].

-

Analyze the sample via HPLC-UV (monitoring at the

of the quinoxaline core, typically between 280–350 nm)[2]. -

Calculate the exact concentration by interpolating the peak area against a pre-established 5-point calibration curve of 5-bromo-7-methoxyquinoxaline. Multiply by the dilution factor to yield the final thermodynamic solubility in mg/mL.

Workflow Visualization

Caption: Workflow of the shake-flask method for thermodynamic solubility determination.

Downstream Implications for Drug Development

The solubility profile of 5-bromo-7-methoxyquinoxaline directly dictates its utility in synthetic workflows.

-

Cross-Coupling Reactions: The 5-bromo position is a prime target for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. Because these reactions often utilize polar aprotic solvents (like DMF or 1,4-Dioxane) mixed with aqueous bases, the high solubility of this intermediate in aprotic media ensures a homogenous organic phase, driving reaction kinetics.

-

Recrystallization: The stark contrast between its high solubility in DCM/EtOAc and its near-insolubility in Hexane makes a binary solvent system (e.g., EtOAc/Hexane) ideal for purifying the compound via recrystallization.

By leveraging structural causality and validating with the shake-flask protocol, researchers can optimize solvent selection, minimize reagent waste, and accelerate the development of novel quinoxaline-derived therapeutics.

References

-

MDPI. "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." Molecules. Available at:[Link]

-

Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences. Available at:[Link]

-

MDPI. "Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers." Nanomaterials. Available at:[Link]

-

ACS Publications. "Tuning the Solubility Parameters of Conjugated Polymers via Side-Chain Engineering for All-Polymer Solar Cells." Chemistry of Materials. Available at:[Link]

Sources

- 1. molcore.com [molcore.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Strategic Applications of 5-Bromo-7-methoxyquinoxaline in Medicinal Chemistry: A Technical Guide to Scaffold Derivatization and Target Engagement

Executive Summary & Structural Rationale

Quinoxaline derivatives represent a highly privileged class of nitrogen-containing heterocycles in medicinal chemistry, formed by the fusion of benzene and pyrazine rings[1]. They exhibit a broad spectrum of pharmacological activities, including potent anticancer, antiviral, and antimicrobial properties[2],[3]. Within this expansive chemical space, 5-bromo-7-methoxyquinoxaline (CAS: 2149589-64-8) emerges as a highly strategic API intermediate and modular building block[4].

As a medicinal chemist, selecting a scaffold is not merely a synthetic exercise; it is the deliberate mapping of pharmacophores to biological targets. The molecular architecture of 5-bromo-7-methoxyquinoxaline is strictly purpose-built:

-

The Quinoxaline Core (Hinge Binder): The dual nitrogen atoms in the pyrazine ring act as potent hydrogen-bond acceptors. In kinase inhibitor design, this core effectively mimics the adenine ring of ATP, allowing the molecule to anchor deeply into the highly conserved hinge region of kinases.

-

The 7-Methoxy Group (Electronic Modulator): The methoxy group at the C7 position serves as an electron-donating group (EDG). By pushing electron density into the aromatic system, it modulates the pKa of the pyrazine nitrogens, optimizing their hydrogen-bonding strength. Furthermore, the oxygen atom provides an additional vector for interactions with solvent-exposed regions.

-

The 5-Bromo Handle (Orthogonal Reactivity): Positioned peri to the pyrazine nitrogen, the C5 bromine atom provides an orthogonal, highly reactive site for palladium-catalyzed cross-coupling. This specific geometry allows chemists to introduce steric bulk (e.g., aryl or heteroaryl groups) that can lock the molecule into specific bioactive conformations, driving target selectivity.

Physicochemical Profiling

Understanding the baseline metrics of the starting material is critical for predicting downstream drug-likeness (Lipinski's Rule of 5).

Table 1: Physicochemical Profile of 5-Bromo-7-methoxyquinoxaline

| Property | Value | Medicinal Chemistry Relevance |

| Chemical Name | 5-Bromo-7-methoxyquinoxaline | Standardized IUPAC nomenclature for API sourcing. |

| CAS Registry Number | 2149589-64-8 | Unique identifier for commercial procurement[4]. |

| Molecular Weight | 239.07 g/mol | Low MW allows for large downstream additions while maintaining oral bioavailability. |

| Molecular Formula | C9H7BrN2O | Defines the exact isotopic mass for LC-MS tracking. |

| H-Bond Acceptors | 3 (2x N, 1x O) | High potential for receptor/kinase active-site binding. |

| H-Bond Donors | 0 | Enhances passive membrane permeability. |

Synthetic Workflows & Self-Validating Protocols

To harness the potential of 5-bromo-7-methoxyquinoxaline, robust derivatization workflows are required. The following protocols are designed as self-validating systems —meaning the internal mechanics and analytical readouts of the experiment inherently confirm success or failure without relying on external assumptions.

Fig 1. Divergent synthetic workflow for the derivatization of 5-bromo-7-methoxyquinoxaline.

Protocol 1: Self-Validating Suzuki-Miyaura Arylation (C5-Functionalization)

Objective: Introduce an aryl/heteroaryl pharmacophore at the C5 position to occupy the hydrophobic pocket of a target receptor.

Causality & Rationale: We utilize Pd(dppf)Cl2 as the catalyst. The bidentate nature of the dppf ligand prevents catalyst deactivation via ligand dissociation and effectively manages the severe steric hindrance at the peri-position (C5) of the quinoxaline ring. A biphasic Dioxane/Water system is employed because water accelerates the transmetalation step of the catalytic cycle by forming a reactive boronate complex.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 5-bromo-7-methoxyquinoxaline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). Evacuate and backfill the flask with Argon (3 cycles) to ensure a strictly inert atmosphere, preventing oxidative homocoupling of the boronic acid.

-

Solvent Introduction: Add degassed 1,4-Dioxane and H2O (4:1 v/v ratio).

-

Reaction Execution: Heat the mixture to 90°C for 4-6 hours under vigorous stirring.

-

In-Process Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material is highly UV-active at 254 nm. Successful conversion is indicated by the consumption of the starting material and the appearance of a new, highly fluorescent spot.

-

Post-Reaction Validation (LC-MS): This is the critical self-validation step. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 239 and 241 due to naturally occurring ^79Br and ^81Br isotopes[4]. The protocol is validated when the LC-MS trace shows the complete disappearance of this isotopic signature, replaced by a single (M+H)+ peak corresponding to the coupled product.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.

Table 2: Optimization of Cross-Coupling Conditions for C5-Derivatization

| Reaction Type | Catalyst System | Base / Solvent | Temp (°C) | Expected Yield | Mechanistic Rationale |

| Suzuki-Miyaura | Pd(dppf)Cl2 (5 mol%) | K2CO3 / Dioxane:H2O (4:1) | 90 | 80-95% | Bidentate dppf ligand prevents deactivation; water accelerates transmetalation. |

| Buchwald-Hartwig | Pd2(dba)3 (2.5 mol%), Xantphos | Cs2CO3 / Toluene | 100 | 70-85% | Wide bite-angle of Xantphos promotes reductive elimination over β-hydride elimination. |

| Sonogashira | Pd(PPh3)2Cl2 (5 mol%), CuI | Et3N / DMF | 80 | 75-90% | CuI generates reactive copper acetylide; Et3N acts as both base and ligand. |

Pharmacological Applications & Target Engagement

The derivatization of 5-bromo-7-methoxyquinoxaline opens pathways to several high-value therapeutic areas:

-

Kinase Inhibitors (Oncology): By coupling an appropriate aryl group at C5, the resulting molecule can act as a Type I or Type II kinase inhibitor. The quinoxaline core binds the hinge region, while the C5-substituent extends into the hydrophobic pocket (e.g., targeting PI3K, AKT, or Receptor Tyrosine Kinases).

-

Antiviral Agents: Polysubstituted quinoxalines have demonstrated significant efficacy against viral replication machinery, including HIV-1 reverse transcriptase and emerging viral pathogens[3].

Fig 2. Pharmacophore mapping of 5-substituted 7-methoxyquinoxaline derivatives in kinase ATP pockets.

Conclusion

The 5-bromo-7-methoxyquinoxaline scaffold is a masterclass in rational drug design. By combining an ATP-mimetic core with an electronic modulator (7-methoxy) and an orthogonal synthetic handle (5-bromo), it allows medicinal chemists to rapidly generate diverse libraries of highly targeted therapeutics. Utilizing self-validating cross-coupling protocols ensures high-fidelity library generation, ultimately accelerating the hit-to-lead optimization process in modern drug discovery.

References

-

Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review Source: Bentham Science URL:[Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review Source: MDPI (Molecules) URL:[Link]

-

Quinoxaline, its derivatives and applications: A State of the Art review Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

Sources

5-Bromo-7-methoxyquinoxaline as a building block for heterocyclic compounds

An In-depth Technical Guide: 5-Bromo-7-methoxyquinoxaline: A Versatile and Underutilized Building Block for Advanced Heterocyclic Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoxaline scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Within this important class of heterocycles, strategically functionalized intermediates offer the most direct path to novel chemical entities. This guide focuses on 5-Bromo-7-methoxyquinoxaline, a building block of significant untapped potential. While direct literature on this specific isomer is limited, its chemical architecture—a reactive bromine atom for cross-coupling and a modulating methoxy group—presents a compelling platform for library synthesis and drug discovery. This document provides a scientifically grounded projection of its synthesis, reactivity, and application, leveraging established chemical principles and data from closely related analogues to create a practical roadmap for its exploitation.

The Strategic Value of the Quinoxaline Core

Quinoxaline, a fused heterocycle of benzene and pyrazine, is recognized as a "privileged structure" in drug discovery.[3] Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[4][5] The value of 5-Bromo-7-methoxyquinoxaline as a synthetic intermediate is threefold:

-

Orthogonal Reactivity: The C5-Bromine atom serves as a primary handle for palladium-catalyzed cross-coupling reactions, allowing for the precise introduction of aryl, alkynyl, and amino moieties.[6]

-

Electronic Modulation: The C7-methoxy group, an electron-donating substituent, influences the electronic landscape of the heterocyclic system, which can be crucial for tuning protein-ligand interactions and metabolic stability.

-

Structural Elaboration: The quinoxaline nitrogen atoms act as hydrogen bond acceptors and sites for potential N-oxide formation, further expanding the accessible chemical space.[3]

Proposed Synthesis of 5-Bromo-7-methoxyquinoxaline

A robust and scalable synthesis is paramount for any building block. Based on established methodologies for quinoxaline formation and aniline functionalization, a plausible multi-step synthesis is proposed, commencing from the commercially available 4-methoxyaniline.

Synthetic Pathway Visualization

Caption: Proposed multi-step synthesis of 5-Bromo-7-methoxyquinoxaline.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-nitro-6-methoxyaniline (B)

This multi-stage, one-pot approach begins with protecting the aniline, followed by nitration, bromination, and deprotection. A similar bromination of a related nitroaniline is a well-documented procedure.[7]

-

Protection: Dissolve 4-methoxyaniline (1.0 equiv.) in acetic anhydride and stir at room temperature for 1 hour to form the acetanilide.

-

Nitration: Cool the reaction mixture to 0°C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equiv.) and sulfuric acid (2.0 equiv.) dropwise, maintaining the temperature below 10°C.

-

Bromination: After nitration is complete (monitored by TLC), add N-Bromosuccinimide (NBS, 1.1 equiv.) portion-wise to the reaction mixture. Allow to stir at room temperature for 2-4 hours.

-

Deprotection: Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid. Heat the mixture to reflux for 1-2 hours to hydrolyze the amide.

-

Work-up: Cool the mixture and neutralize with a saturated sodium bicarbonate solution. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield the title compound.

Step 2: Synthesis of 3-Bromo-5-methoxy-1,2-phenylenediamine (C)

The reduction of an aromatic nitro group adjacent to an amine is a standard transformation to generate an o-phenylenediamine. The use of iron in acidic media is a classic, cost-effective method.[8]

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 4-Bromo-2-nitro-6-methoxyaniline (B) (1.0 equiv.) and ethanol.

-

Reduction: Add iron powder (4.0 equiv.) and a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux (approx. 80°C). The reaction is typically complete within 2-3 hours (monitored by TLC).

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure diamine.

Step 3: Synthesis of 5-Bromo-7-methoxyquinoxaline (D)

The final step is the condensation of the o-phenylenediamine with a 1,2-dicarbonyl compound, a hallmark reaction for quinoxaline synthesis.[9]

-

Condensation: Dissolve 3-Bromo-5-methoxy-1,2-phenylenediamine (C) (1.0 equiv.) in ethanol at room temperature.

-

Reagent Addition: Add an aqueous solution of glyoxal (40% wt., 1.1 equiv.) dropwise to the stirred solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume and cool in an ice bath.

-

Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the target compound, 5-Bromo-7-methoxyquinoxaline.

Key Synthetic Transformations: A Gateway to Chemical Diversity

The C5-bromo substituent is the primary reactive site for elaboration via palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than C-Cl bonds and is readily activated by common palladium catalysts, making it an ideal handle for synthetic diversification.[10]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most robust method for installing aryl and heteroaryl groups. The choice of a suitable palladium catalyst, such as Pd(PPh₃)₄ or a Pd(II) source with an appropriate phosphine ligand, is critical for achieving high yields.

Catalytic Cycle Visualization

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Arylation

-

Setup: In an oven-dried Schlenk flask, combine 5-Bromo-7-methoxyquinoxaline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

-

Solvent & Degassing: Add a solvent mixture, typically toluene/water (4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90-100°C under an inert atmosphere for 4-12 hours until TLC or LC-MS analysis shows consumption of the starting material.

-

Work-up: Cool the mixture, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the 5-aryl-7-methoxyquinoxaline product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted quinoxalines, which are valuable precursors for triazoles (via click chemistry) and other complex heterocycles.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a powerful tool for synthesizing N-aryl quinoxalines. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for facilitating the reductive elimination step and achieving high yields.

Potential Applications in Drug Discovery

While 5-Bromo-7-methoxyquinoxaline itself has not been extensively studied, the broader quinoxaline class is rich with biologically active compounds. Derivatives synthesized from this building block are predicted to have significant potential in several therapeutic areas.

-

Oncology: Many quinoxaline derivatives function as kinase inhibitors, crucial for cancer therapy.[5] The ability to append various aryl groups at the C5 position allows for systematic exploration of the ATP-binding pocket of target kinases.

-

Infectious Diseases: The quinoxaline scaffold is present in compounds with potent antibacterial and antiviral activities.[3]

-

Neuroscience: Functionalized quinoxalinones have shown promise as neuroprotective agents.[4]

Hypothetical Screening Data for C5-Aryl Derivatives

The table below illustrates how a library of compounds derived from 5-Bromo-7-methoxyquinoxaline could be evaluated, providing a clear structure-activity relationship (SAR).

| Compound ID | R Group at C5 (via Suzuki Coupling) | Target | IC₅₀ (nM) | Notes |

| QM-01 | Phenyl | EGFR Kinase | 250 | Baseline activity. |

| QM-02 | 4-Fluorophenyl | EGFR Kinase | 120 | H-bond acceptor improves potency. |

| QM-03 | 3-Aminophenyl | EGFR Kinase | 55 | Solubilizing group, key interaction. |

| QM-04 | Pyridin-3-yl | PI3K Kinase | 180 | Scaffold hopping shows new target. |

| QM-05 | Thiophen-2-yl | PI3K Kinase | 95 | Bioisosteric replacement enhances activity. |

Conclusion and Future Outlook

5-Bromo-7-methoxyquinoxaline represents a strategic, yet underexplored, building block for heterocyclic chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis and subsequent functionalization. The proposed protocols for its preparation and elaboration via modern cross-coupling reactions offer a clear path for researchers to generate novel libraries of quinoxaline derivatives. The established therapeutic relevance of the quinoxaline core strongly suggests that compounds derived from this versatile intermediate will be of significant interest for future drug discovery programs in oncology, infectious disease, and beyond.

References

-

Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved February 27, 2026, from [Link]

-

PubMed. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2025). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. Retrieved February 27, 2026, from [Link]

-

ARKAT USA, Inc. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC. Retrieved February 27, 2026, from [Link]

-

The Chemistry and Applications of the Quinoxaline Compounds. (2019). Retrieved February 27, 2026, from [Link]

-

Trade Science Inc. (n.d.). Green Synthesis of Quinoxaline and Substituted Quinoxalines. TSI Journals. Retrieved February 27, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Retrieved February 27, 2026, from [Link]

-

Longdom Publishing. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Retrieved February 27, 2026, from [Link]

-

MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved February 27, 2026, from [Link]

-

Marcel Dekker, Inc. (1998). The Synthesis of Quinoxalines by Condensation Reaction of Acyleins with O-Phenylenediamine Without Solvent Under Microwave Irradiation. Retrieved February 27, 2026, from [Link]

-

MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved February 27, 2026, from [Link]

-

PMC. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved February 27, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved February 27, 2026, from [Link]

-

Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Retrieved February 27, 2026, from [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: Application of Quinoxaline Based Diimidazolium Salt in Palladium Catalyzed Cross‐Coupling Reactions. Retrieved February 27, 2026, from [Link]

-

Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved February 27, 2026, from [Link]

-

Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved February 27, 2026, from [Link]

-

Beilstein Archives. (2019). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. Retrieved February 27, 2026, from [Link]

-

PMC. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved February 27, 2026, from [Link]

Sources

- 1. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

Quinoxaline Scaffold in Medicinal Chemistry: A Comprehensive Guide to Synthetic Methodologies and Pharmacological Applications

Executive Summary & Structural Rationale

As an application scientist focused on rational drug design, I evaluate molecular scaffolds based on their electronic topography and spatial geometry. Quinoxaline (1,4-diazanaphthalene or benzopyrazine) is a privileged bicyclic heterocycle formed by the fusion of a benzene ring and a pyrazine ring[1][2]. The inherent electron-deficient nature of the pyrazine ring, coupled with the dual nitrogen atoms acting as potent hydrogen-bond acceptors, makes quinoxaline an ideal pharmacophore[2]. These nitrogen atoms are critical for stabilizing radical ion species and anchoring the molecule within the ATP-binding hinge regions of various target kinases (such as VEGFR-2 and RTKs)[2][3]. This structural versatility allows quinoxaline derivatives to exhibit a broad spectrum of biological activities, ranging from targeted anticancer therapeutics to antiviral agents against respiratory pathogens[2][4].

Synthetic Methodologies: Evolution from Classical to Green Chemistry

The classical synthesis of quinoxalines relies on the Hinsberg method, which involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds[1][5]. While historically effective, these traditional protocols often require harsh refluxing conditions, strong acid catalysts, and toxic organic solvents (e.g., DMF, DMSO), leading to poor atom economy and significant environmental toxicity.

To address these bottlenecks, contemporary synthetic chemistry has pivoted toward green, self-validating protocols. Modern approaches utilize recyclable heterogeneous catalysts, microwave irradiation, and aqueous media to drive the condensation reaction efficiently[6][7].

Experimental Protocol: Green Synthesis of Quinoxalines via Biogenic CuO Nanoparticles

This protocol leverages biogenic copper oxide nanoparticles (CuO NPs) synthesized from waste orange peel extract. The CuO NPs act as a highly efficient Lewis acid catalyst in an aqueous medium[7].

Causality of Experimental Choices:

-

Solvent (Water): Utilizing water not only adheres to green chemistry principles but also enhances the hydrophobic effect, driving the organic substrates together and accelerating the condensation rate[7].

-

Catalyst (CuO NPs): The Cu(II) active sites coordinate with the carbonyl oxygen of the 1,2-diketone. This coordination significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the nucleophilic attack by the diamine[7].

Step-by-Step Methodology:

-

Reaction Assembly: In a 10 mL sealed reaction tube, combine 1.0 mmol of the diamine (o-phenylenediamine) and 1.0 mmol of the electrophile (e.g., benzil)[7].

-

Catalyst Addition: Add 0.2 mol% of the biogenic CuO NPs followed by 2.0 mL of deionized water[7].

-

Thermal Activation: Seal the tube and stir the mixture at 40 °C for 30 minutes. Rationale: Maintaining a mild temperature of 40 °C provides sufficient kinetic energy to overcome the activation barrier of the diimine intermediate formation without causing solvent evaporation or thermal degradation of sensitive functional groups[7].

-

Reaction Monitoring: Track the progress of the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system[7].

-

Workup & Purification: Upon completion, extract the crude product using ethyl acetate. Recover the heterogeneous CuO NPs from the aqueous layer via centrifugation (the catalyst can be washed and reused with minimal loss of activity). Evaporate the organic layer and purify the crude product via recrystallization in ethanol to yield the pure quinoxaline derivative[7].

Workflow of CuO NP-catalyzed green synthesis of quinoxalines via condensation and cyclization.

Pharmacological Applications: Oncology and Beyond

Anticancer Activity and Kinase Inhibition

Quinoxaline derivatives have emerged as potent chemotherapeutic agents due to their ability to act as selective ATP-competitive kinase inhibitors and apoptosis inducers[3][8]. Structural modifications, such as the introduction of urea or benzamide moieties, significantly enhance their binding affinity to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby inhibiting tumor angiogenesis[3]. Furthermore, the introduction of bromo groups (e.g., bromo-substituted 2,3-dialkenyl quinoxalines) has been shown to drastically improve inhibitory effects against non-small-cell lung cancer (A549 cells) by triggering mitochondrial-dependent apoptosis[2].

Table 1: Quantitative Anticancer Activity (IC50) of Selected Quinoxaline Derivatives

| Compound Designation | Target Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action |

| Compound VIIIc (Urea derivative) | HCT116 (Human Colon Carcinoma) | 2.5 | VEGFR-2 Kinase Inhibition[3] |

| Compound 4m (Bromo-substituted) | A549 (Non-small Cell Lung Cancer) | 9.32 | Caspase-3/Mitochondrial Apoptosis[2] |

| Compound 6k | HeLa (Cervical Cancer) | 12.17 | HDAC-6 Zinc Finger Inhibition[9] |

| Compound XVa (Benzamide derivative) | MCF-7 (Breast Adenocarcinoma) | ~10.0 | VEGFR-2 Kinase Inhibition[3] |

Mechanistic Pathway of Quinoxaline-Induced Apoptosis

The cytotoxic efficacy of advanced quinoxaline derivatives is heavily reliant on their ability to disrupt mitochondrial membrane potential. By inhibiting upstream survival kinases, quinoxalines induce cellular stress that downregulates anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic proteins (Bax). This imbalance leads to the release of cytochrome c, activating the Caspase-9 to Caspase-3 proteolytic cascade, ultimately executing apoptosis[2][10].

Apoptotic signaling pathway induced by target-specific quinoxaline kinase inhibitors.

Antiviral and Antimicrobial Efficacy

Beyond oncology, the quinoxaline scaffold is highly valued in infectious disease research. Recent in silico and in vitro studies have demonstrated the antiviral capabilities of indolo[2,3-b]quinoxaline hybrids against respiratory pathogens, including the H1N1 influenza strain and SARS-CoV-2[4]. Additionally, 1,4-di-N-oxide quinoxaline derivatives exhibit potent anti-tubercular activity against Mycobacterium tuberculosis, often outperforming standard therapeutics in specific assays[9][11].

Conclusion

The quinoxaline scaffold remains a cornerstone of modern medicinal chemistry. By transitioning from classical, solvent-heavy syntheses to green, nanoparticle-catalyzed protocols, researchers can generate highly functionalized derivatives with excellent atom economy[7]. The precise tuning of this electron-deficient core allows for the development of highly selective kinase inhibitors and apoptotic inducers, securing its role in the future of targeted therapeutics[2][3].

References

- Source: PubMed Central (PMC)

- Full article: Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles Source: Taylor & Francis URL

- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells Source: RSC Publishing URL